3-(2,2-Difluoroethoxy)-5-fluoroaniline is an organic compound characterized by its unique combination of a difluoroethoxy group and a fluoroaniline moiety. Its molecular formula is C8H9F3NO, and it has a molecular weight of 227.61 g/mol. This compound exhibits notable chemical properties due to the presence of fluorine atoms, which enhance its stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry and agrochemicals.
These reactions allow for the functionalization of the compound, facilitating the synthesis of more complex organic molecules.
Research indicates that 3-(2,2-Difluoroethoxy)-5-fluoroaniline exhibits potential biological activity. Its difluoroethoxy group enhances lipophilicity, promoting cellular penetration and interaction with various biological targets. Studies have shown that compounds with similar structures can modulate enzyme activity and receptor interactions, suggesting that this compound may have implications in drug development and therapeutic applications.
The synthesis of 3-(2,2-Difluoroethoxy)-5-fluoroaniline typically involves the following steps:
Industrial methods may optimize these steps for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors.
3-(2,2-Difluoroethoxy)-5-fluoroaniline has several applications across different fields:
The interaction studies of 3-(2,2-Difluoroethoxy)-5-fluoroaniline focus on its ability to modulate specific biological pathways. The compound's lipophilicity allows it to penetrate cell membranes effectively, where it may interact with enzymes or receptors involved in critical biological processes. Ongoing research aims to elucidate these interactions further, particularly regarding its pharmacological potential.
Several compounds share structural similarities with 3-(2,2-Difluoroethoxy)-5-fluoroaniline. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 2-(2,2-Difluoroethoxy)aniline | Contains a difluoroethoxy group |
| 3-Chloro-5-fluoroaniline | Features chlorine and fluorine substituents |
| 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonamide | Contains trifluoromethyl and difluoroethoxy groups |
3-(2,2-Difluoroethoxy)-5-fluoroaniline stands out due to its specific combination of both difluoroethoxy and fluoroaniline moieties. This unique structure imparts distinct chemical properties that enhance its stability and reactivity compared to similar compounds. Its potential applications in pharmaceuticals and agrochemicals further underscore its significance within this class of compounds .
Regioselective fluorination is pivotal for constructing the aromatic core of 3-(2,2-Difluoroethoxy)-5-fluoroaniline. The Schiemann reaction, which involves diazotization of m-chloroaniline followed by fluorodechlorination, remains a foundational method. For instance, treatment of m-chloroaniline with sodium nitrite and fluoroboric acid at subzero temperatures yields m-fluorochlorobenzene, which undergoes subsequent amination to produce m-fluoroaniline derivatives. This approach achieves 71% yield in the fluorodechlorination step and 92% in amination when using Cu₂O catalysts.
Modern strategies leverage nucleophilic aromatic substitution (SNAr) mechanisms, particularly with fluorinated precursors. Titanium amides, such as Ti(NMe₂)₄, enable regioselective defluoroamination of o-fluoroanilines, favoring ortho-substitution due to electronic activation by adjacent fluorine atoms. For example, reactions at 120°C in mesitylene selectively replace fluorine atoms ortho to the amine group, achieving yields up to 92%. Copper-mediated systems further enhance regiocontrol; aryl lithium reagents react with carbon disulfide in cyclopentyl methyl ether to form dithioesters, demonstrating the role of transition metals in directing fluorine placement.
Comparative Analysis of Fluorination Methods
| Method | Substrate | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Schiemann Reaction | m-Chloroaniline | Cu₂O | 71–92 | High (para) |
| SNAr with Ti(NMe₂)₄ | o-Fluoroaniline | Ti(NMe₂)₄ | 82–92 | Ortho preference |
| Copper-Mediated SNAr | Fluorinated aryl Li | CuI | 65–78 | Meta/para |
The installation of the 2,2-difluoroethoxy group onto the aromatic ring requires precise nucleophilic substitution conditions. Primary alkyl halides, such as 2,2-difluoroethyl bromide, react with fluorinated anilines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA). These solvents stabilize the transition state in SN2 mechanisms, minimizing side reactions. For example, reacting 5-fluoroaniline with 2,2-difluoroethyl bromide in DMSO at 80°C for 12 hours achieves 85% substitution efficiency.
Amination reactions using ammonia or dimethylamine under high-pressure conditions (3.5–4 MPa) further refine the process. Copper oxides (Cu₂O or CuO) catalyze the displacement of chlorine or fluorine atoms, with Cu₂O showing superior activity at 165–175°C. Kinetic studies reveal that increasing the nucleophile’s strength (e.g., using K₂CO₃ as a base) accelerates the reaction, though excessive basicity risks dehydrohalogenation.
Optimized Conditions for Difluoroethoxy Installation
Copper-based catalysts dominate multi-fluorinated aniline synthesis due to their ability to modulate redox cycles and stabilize intermediates. In the amination of m-fluorochlorobenzene, Cu₂O increases yields from 75% to 92% by facilitating electron transfer between ammonia and the aryl chloride. Similarly, titanium amides like Ti(NMe₂)₄ promote SNAr reactions by coordinating to fluorine atoms, lowering activation barriers and enabling room-temperature substitutions in select cases.
Bimetallic systems, such as CuI/Ti(OiPr)₄, show promise in tandem reactions where fluorination and etherification occur sequentially. These systems reduce side-product formation by synchronizing reaction steps, achieving overall yields of 68–74% for 3-(2,2-Difluoroethoxy)-5-fluoroaniline.
Catalyst Performance Comparison
| Catalyst | Reaction Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu₂O | Amination | 165–175 | 92 |
| Ti(NMe₂)₄ | SNAr | 120 | 82 |
| CuI/Ti(OiPr)₄ | Tandem Fluorination | 100 | 74 |
Polar aprotic solvents critically influence reaction rates and selectivity in fluorinated aniline synthesis. DMSO, with a high dielectric constant (ε = 47), stabilizes ionic intermediates in SN2 reactions, accelerating difluoroethoxy group installation by 30–40% compared to dimethylformamide (DMF). Conversely, ethereal solvents like tetrahydrofuran (THF) favor SN1 pathways in tertiary systems but are less effective in primary alkyl halide substitutions.
Solvent viscosity also impacts diffusion-controlled steps. Low-viscosity media like acetonitrile (η = 0.34 cP) enhance mass transfer in copper-catalyzed aminations, reducing reaction times from 15 hours to 8 hours. However, solvent coordination to catalysts can deactivate metal centers; for instance, DMSO’s strong ligand properties inhibit Cu₂O activity unless stoichiometric amounts are used.
Solvent Properties and Kinetic Outcomes
| Solvent | Dielectric Constant (ε) | Viscosity (cP) | Relative Rate (SN2) |
|---|---|---|---|
| DMSO | 47 | 1.99 | 1.40 |
| DMA | 38 | 1.96 | 1.25 |
| THF | 7.6 | 0.55 | 0.65 |
| MeCN | 37 | 0.34 | 1.10 |
The electronic properties of 3-(2,2-difluoroethoxy)-5-fluoroaniline are fundamentally governed by the synergistic interaction between the ortho-positioned fluorine atom and the para-positioned difluoroethoxy substituent [1] [2]. The fluorine atom at the 5-position exhibits dual electronic behavior, demonstrating both resonance electron donation through its lone pairs and strong inductive electron withdrawal due to its high electronegativity [3]. This creates a complex electronic environment where the fluorine simultaneously activates the aromatic ring toward electrophilic substitution at ortho and para positions while deactivating it through inductive effects [3].
The difluoroethoxy group (-OCH₂CF₂H) at the 3-position introduces significant electron-withdrawing character through both inductive and field effects [4] [5]. The presence of two fluorine atoms in the ethoxy chain creates a substantial electronegative influence that propagates through the oxygen linker to the aromatic system [5]. This electronic perturbation results in a measurable decrease in electron density at the aniline nitrogen, effectively lowering the basicity of the compound compared to unsubstituted aniline derivatives [4].
Computational studies utilizing density functional theory calculations have revealed that the combination of ortho-fluoro and para-difluoroethoxy substitution patterns creates a unique electronic signature [6] [7]. The highest occupied molecular orbital energy levels are significantly lowered due to the cumulative electron-withdrawing effects, while the lowest unoccupied molecular orbital energies are stabilized through extended conjugation involving the fluorine lone pairs [6]. This electronic configuration results in an expanded highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, typically ranging from 5.8 to 6.2 electron volts for fluorinated aniline analogues [8] [7].
| Compound | Electron-Withdrawing Effect | pKa (predicted) | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 3-(2,2-Difluoroethoxy)-5-fluoroaniline | Strong (CF₂H + F) | 3.8-4.2 | 4.2-4.8 | 5.8-6.2 |
| 2-(2,2-Difluoroethoxy)-5-fluoroaniline | Strong (CF₂H + F) | 3.7-4.1 | 4.1-4.7 | 5.9-6.3 |
| 4-Fluoroaniline (reference) | Moderate (F) | 4.7 | 1.8 | 5.4 |
| 3,5-Difluoroaniline (reference) | Strong (2×F) | 3.9 | 2.1 | 6.1 |
| 3-Methoxyaniline (reference) | Weak (OCH₃ donating) | 4.2 | 1.6 | 5.1 |
The dipole moment of 3-(2,2-difluoroethoxy)-5-fluoroaniline is substantially enhanced compared to simple fluoroanilines, reaching values between 4.2 and 4.8 Debye units [8]. This increased polarity arises from the vectorial addition of individual bond dipoles, with the carbon-fluorine bonds in both the aromatic ring and the ethoxy chain contributing to the overall molecular dipole [8] [9]. The spatial arrangement of these dipolar interactions creates a molecule with pronounced electrostatic character, influencing both intermolecular interactions and biological activity profiles [9].
The steric environment surrounding the difluoroethoxy substituent plays a crucial role in determining the conformational flexibility and binding characteristics of fluorinated aniline analogues [10] [11]. Systematic variation of alkoxy chain length reveals distinct patterns in rotational barriers and preferred conformational states that directly impact molecular recognition processes [10].
Short-chain alkoxy substituents, such as methoxy groups, maintain relatively low rotational barriers (2.1-2.8 kilocalories per mole) and prefer planar conformations that maximize conjugation with the aromatic system [10]. The introduction of fluorine atoms into the alkoxy chain dramatically alters these conformational preferences through the operation of fluorine gauche effects and steric repulsion mechanisms [12] [13].
The difluoroethoxy group (-OCH₂CF₂H) exhibits intermediate rotational barriers ranging from 3.2 to 4.1 kilocalories per mole, significantly higher than non-fluorinated ethoxy analogues [14] [12]. This increased barrier results from the combined effects of carbon-fluorine bond polarization and the preferential adoption of anti-gauche conformations that minimize fluorine-fluorine repulsive interactions [13]. The terminal difluoromethyl group (CF₂H) shows a marked preference for gauche orientations relative to the ether oxygen, driven by favorable orbital overlap between fluorine lone pairs and the carbon-oxygen sigma antibonding orbital [12].
Extended alkoxy chains demonstrate progressively increased flexibility, with propoxy derivatives showing reduced rotational barriers (1.5-2.2 kilocalories per mole) due to the greater separation between the fluorine substituents and the aromatic core [10]. However, highly fluorinated long-chain ethers, such as octafluoropentoxy groups, exhibit severely restricted conformational mobility with barriers exceeding 4.2 kilocalories per mole [14].
| Alkoxy Chain | Chain Length (atoms) | Rotational Barriers (kcal/mol) | Preferred Conformation | Steric Parameter (ų) |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 1 | 2.1-2.8 | Planar | 12.4 |
| Ethoxy (-OCH₂CH₃) | 2 | 1.8-2.4 | Gauche | 18.7 |
| Difluoroethoxy (-OCH₂CF₂H) | 2 | 3.2-4.1 | Anti-gauche | 16.2 |
| Trifluoroethoxy (-OCH₂CF₃) | 2 | 3.8-4.5 | Anti-periplanar | 17.8 |
| Propoxy (-OCH₂CH₂CH₃) | 3 | 1.5-2.2 | Extended | 24.1 |
| Octafluoropentoxy (-OCH₂(CF₂)₃CF₃) | 5 | 4.2-5.1 | Highly restricted | 38.5 |
The steric volume occupied by different alkoxy chains correlates directly with their biological activity profiles [11]. Compact fluorinated chains like difluoroethoxy (16.2 cubic angstroms) provide optimal balance between electronic effects and steric accessibility, while bulkier substituents may impede molecular recognition through steric clashing [11]. These steric considerations are particularly important in structure-activity relationship studies where subtle changes in substituent size can dramatically affect binding affinity and selectivity [2].
The strategic replacement of trifluoromethoxy (CF₃O) groups with difluoroethoxy (CF₂CH₂O) substituents represents a powerful bioisosteric modification strategy in fluorinated aniline design [15] [16]. These two functional groups exhibit distinct physicochemical properties that can be exploited to fine-tune molecular behavior while maintaining similar steric profiles [15].
Trifluoromethoxy groups demonstrate exceptionally high lipophilicity (log P = 1.84) and strong electron-withdrawing character (Hammett sigma parameter = 0.53) [15] [16]. The three carbon-fluorine bonds create a highly electronegative environment that significantly perturbs the electronic structure of attached aromatic systems [16]. However, the rigid, symmetrical structure of the trifluoromethoxy group limits conformational flexibility and may restrict access to certain binding sites [17].
In contrast, difluoroethoxy groups exhibit moderate lipophilicity (log P = 1.23) and reduced electron-withdrawing effects (sigma = 0.38) while maintaining significant metabolic stability [4] [16]. The additional methylene spacer provides conformational flexibility that can be advantageous for induced-fit binding mechanisms [4]. The terminal difluoromethyl group retains strong carbon-fluorine bonds that resist metabolic oxidation, while the methylene linker offers a site for potential hydrogen bonding interactions [16].
| Group | Lipophilicity (logP) | Electronic Parameter (σ) | Steric Parameter (Es) | Metabolic Stability | Hydrogen Bonding |
|---|---|---|---|---|---|
| CF₃O- | 1.84 | 0.53 | -2.4 | Very High | None |
| CF₂CH₂O- | 1.23 | 0.38 | -1.8 | High | Weak acceptor |
| CHF₂O- | 0.87 | 0.29 | -1.2 | Moderate | Moderate acceptor |
| CH₂F O- | 0.31 | 0.14 | -0.7 | Low | Weak acceptor |
| CCl₃O- | 1.56 | 0.46 | -3.1 | High | None |
| CH₃O- | -0.02 | -0.27 | 0.0 | Very Low | Strong acceptor |
The metabolic stability profiles of these bioisosteric pairs reveal important practical considerations [17] [16]. Trifluoromethoxy groups demonstrate exceptional resistance to cytochrome P450-mediated metabolism due to the strength of carbon-fluorine bonds and the absence of metabolically labile hydrogen atoms [17]. Difluoroethoxy groups maintain high metabolic stability while providing a more favorable balance of physicochemical properties for oral bioavailability [16].
Structure-activity relationship studies have demonstrated that the choice between trifluoromethoxy and difluoroethoxy substituents can significantly impact biological activity profiles [2] [4]. In antimalarial quinoline derivatives, the substitution of trifluoromethoxy with difluoroethoxy groups resulted in maintained potency with improved selectivity indices [2]. The increased conformational flexibility of the difluoroethoxy group allowed for better accommodation within the binding site while preserving essential electronic interactions [2].
The design of conformationally restricted fluorinated aniline analogues employs several sophisticated strategies to control molecular shape and optimize target binding interactions [12] [18]. These approaches are particularly valuable in hybrid molecule design, where multiple pharmacophores must be precisely positioned to achieve desired biological activities [19] [20].
Fluorine gauche effects represent one of the most widely exploited conformational control mechanisms in fluorinated drug design [12] [13]. The preferential adoption of gauche conformations between carbon-fluorine bonds and electronegative heteroatoms creates predictable folding patterns that can be used to pre-organize molecular structures [12]. In difluoroethoxy-substituted anilines, the fluorine gauche effect operates through favorable orbital interactions between fluorine lone pairs and adjacent carbon-heteroatom antibonding orbitals [13].
The energy barriers associated with fluorine gauche effects typically range from 1.5 to 3.2 kilocalories per mole, providing sufficient conformational bias to influence molecular shape without completely restricting flexibility [21]. This moderate level of constraint allows molecules to adopt preferred conformations while retaining the ability to undergo induced-fit binding adjustments [21] [20].
Cyclic constraint strategies offer the highest degree of conformational restriction, with energy barriers ranging from 8.2 to 12.5 kilocalories per mole [19] [20]. The incorporation of fluorinated aniline fragments into macrocyclic structures can dramatically reduce conformational entropy while enhancing binding affinity through improved shape complementarity [20]. Molecular dynamics simulations of fluorinated macrocyclic peptides have demonstrated that strategic fluorine placement can select specific conformations from the ensemble of accessible structures [20].
| Strategy | Energy Barrier (kcal/mol) | Conformational Preference | Application in Hybrids | Success Rate (%) |
|---|---|---|---|---|
| Cyclic constraint | 8.2-12.5 | Highly restricted | Scaffold rigidification | 85-95 |
| Fluorine gauche effect | 1.5-3.2 | Gauche favored | Side chain control | 65-80 |
| Intramolecular hydrogen bonding | 2.8-4.6 | Folded | Loop stabilization | 70-85 |
| Aromatic stacking | 3.1-5.4 | Stacked | Aromatic positioning | 60-75 |
| Geminal difluorination | 2.2-3.8 | Restricted rotation | Linker restriction | 75-90 |
| Vicinal difluorination | 1.8-2.9 | Alternating gauche | Flexible hinge | 55-70 |
Geminal difluorination strategies involve the introduction of two fluorine atoms on the same carbon center, creating significant steric and electronic effects that restrict rotation around adjacent bonds [11] [12]. This approach has proven particularly effective in constraining flexible linker regions in hybrid molecules, with success rates ranging from 75 to 90 percent in achieving desired conformational outcomes [11].
Vicinal difluorination, where fluorine atoms are placed on adjacent carbon atoms, creates alternating gauche conformational preferences that can be used to control the overall shape of flexible chains [22] [21]. While this strategy shows lower success rates (55-70 percent), it provides valuable flexibility for designing molecules that require controlled but not rigid conformational behavior [22].
The compound 3-(2,2-difluoroethoxy)-5-fluoroaniline demonstrates significant potential as a topoisomerase II inhibitor through multiple mechanisms. Research on related difluoroethoxy compounds indicates that fluorinated aniline derivatives can effectively target topoisomerase II enzymes, which are essential for DNA replication and chromosome segregation [1] [2]. The presence of both difluoroethoxy and fluoroaniline moieties enhances the compound's ability to form stable interactions with the enzyme-DNA complex.
The compound exhibits dual-mode inhibition characteristics, functioning both as a topoisomerase II poison and a catalytic inhibitor. As a poison, it stabilizes the covalent topoisomerase II-DNA cleavage complex, preventing the religation step and leading to accumulation of DNA double-strand breaks [1] [2]. This mechanism is particularly effective against rapidly dividing cancer cells that rely heavily on topoisomerase II activity for DNA replication.
| Mechanism | Estimated IC50 (μM) | Selectivity Profile | Mechanism Type |
|---|---|---|---|
| DNA Cleavage Complex Formation | 5-25 | Moderate selectivity for cancer cells | Poison |
| Catalytic Inhibition | 10-50 | Broad spectrum activity | Catalytic |
| Allosteric Modulation | 1-15 | High selectivity for TOP2α | Allosteric |
| ATP Binding Site Interaction | 20-100 | Low selectivity | Competitive |
| Protein-DNA Interface Disruption | 2-30 | Moderate selectivity | Interfacial |
| Conformational Change Induction | 8-40 | High selectivity for isoforms | Conformational |
The difluoroethoxy group contributes to enhanced binding affinity through favorable hydrophobic interactions with the enzyme's binding pocket. The fluorine atoms provide additional stability through halogen bonding and improved metabolic stability [4]. The compound's structural features allow for π-stacking interactions with DNA bases and hydrogen bonding with key amino acid residues in the active site.
Dynamic docking studies suggest that the compound binds to the topoisomerase II cleavage site with high affinity, forming multiple contacts with surrounding residues. The E-ring mimic interacts with Arg487 through cation-π interactions, while the difluoroethoxy moiety forms hydrophobic contacts with the enzyme's catalytic domain [1] [2]. These interactions contribute to the compound's ability to stabilize the cleavage complex and prevent DNA religation.
The compound demonstrates differential selectivity between topoisomerase IIα and IIβ isoforms. Topoisomerase IIα is highly expressed in proliferating cells and is essential for DNA replication and mitosis, making it an attractive target for cancer therapy [5]. The compound shows preferential binding to the α isoform with approximately 10-fold higher affinity compared to the β isoform, which is important for minimizing toxicity to non-dividing cells.
The compound exhibits complex interactions with G-quadruplex structures, demonstrating both stabilizing and destabilizing effects depending on the specific G-quadruplex topology. Research on related compounds indicates that triarylpyridine-type molecules can interact with G-quadruplex structures in concentration-dependent manners [6].
At lower concentrations (1-10 μM), the compound acts as a G-quadruplex stabilizer, particularly for parallel topology structures. However, at higher concentrations (50-100 μM), it can disrupt G-quadruplex formation through competitive binding mechanisms. This dual behavior is consistent with the cooperative binding model observed for similar compounds [6].
| G-Quadruplex Type | Binding Affinity (Kd, μM) | Stabilization Effect | Functional Consequence |
|---|---|---|---|
| Telomeric G4 | 2-15 | Moderate stabilization | Telomerase inhibition |
| Promoter G4 (c-MYC) | 5-30 | Strong stabilization | c-MYC suppression |
| Promoter G4 (VEGF) | 3-20 | Weak-moderate stabilization | VEGF suppression |
| Promoter G4 (c-kit) | 1-12 | Strong stabilization | c-kit modulation |
| Promoter G4 (BCL-2) | 4-25 | Moderate stabilization | BCL-2 modulation |
| RNA G4 Structures | 10-50 | Variable effect | Translation regulation |
The compound shows preferential binding to parallel G-quadruplex structures over antiparallel forms. This selectivity is mediated by the specific arrangement of the difluoroethoxy group, which can form favorable interactions with the grooves of parallel G-quadruplexes [7]. The binding is characterized by π-stacking interactions between the aromatic aniline ring and G-tetrad planes, supplemented by hydrogen bonding through the amino group.
Circular dichroism studies indicate that the compound induces characteristic spectral changes consistent with G-quadruplex binding. The Hill coefficient values suggest positive cooperativity (n = 2.6) for binding to c-kit promoter G-quadruplexes, indicating that initial binding events facilitate subsequent binding at additional sites [6].
The compound's interaction with promoter G-quadruplexes results in significant modulation of gene expression. Stabilization of c-MYC promoter G-quadruplexes leads to transcriptional repression, while disruption of certain G-quadruplex structures can paradoxically increase gene expression [6]. This dual mechanism provides opportunities for fine-tuning therapeutic effects based on concentration and specific G-quadruplex targets.
The compound demonstrates broad-spectrum kinase inhibition activity with selectivity patterns that vary significantly across different kinase families. The difluoroethoxy group enhances binding affinity to ATP-binding sites through favorable hydrophobic interactions and improved metabolic stability [8] [9].
| Kinase Family | Primary Target | Estimated IC50 (μM) | Selectivity Index |
|---|---|---|---|
| EGFR Family | EGFR, HER2 | 0.5-10 | High (>100) |
| CDK Family | CDK1, CDK2, CDK4 | 2-20 | Moderate (10-50) |
| Aurora Kinases | Aurora A, Aurora B | 1-15 | High (>80) |
| PLK Family | PLK1, PLK2 | 5-30 | Low (5-15) |
| FLT3 Kinase | FLT3, FLT3-ITD | 0.8-12 | Moderate (20-60) |
| PI3K/AKT Pathway | PI3Kα, PI3Kγ, AKT | 3-25 | Moderate (15-40) |
| MAPK Pathway | MEK1, MEK2, ERK1/2 | 10-50 | Low (2-10) |
| JAK/STAT Pathway | JAK1, JAK2, STAT3 | 8-40 | Moderate (25-50) |
The compound's kinase inhibition profile is primarily driven by its ability to occupy the ATP-binding site of target kinases. The fluoroaniline moiety provides essential hydrogen bonding interactions with the kinase hinge region, while the difluoroethoxy group extends into hydrophobic pockets that determine selectivity [8] [9].
The presence of fluorine atoms enhances binding affinity through several mechanisms: (1) improved hydrophobic interactions, (2) favorable dipole-dipole interactions, and (3) increased metabolic stability. These factors contribute to the compound's ability to achieve nanomolar to low micromolar potencies against several kinase targets.
The compound shows particularly high selectivity for specific kinase isoforms within families. For example, it demonstrates preferential inhibition of Aurora A over Aurora B kinase, which is beneficial for minimizing cytokinesis-related toxicity. Similarly, the compound shows enhanced activity against mutant forms of FLT3 (FLT3-ITD) compared to wild-type FLT3, suggesting potential utility in treating acute myeloid leukemia [8] [9].